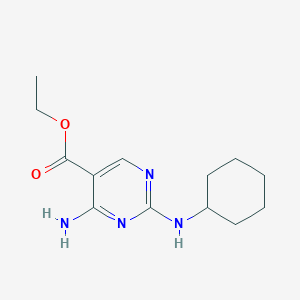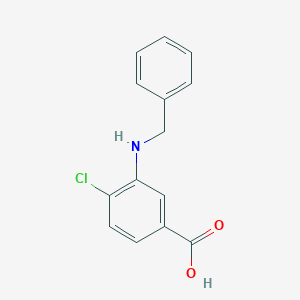![molecular formula C14H13FN4O B276615 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as FTY720, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have immunomodulatory effects and has been investigated for its potential use in treating autoimmune diseases, cancer, and other conditions.
Mecanismo De Acción
The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves its binding to sphingosine-1-phosphate receptors, which are expressed on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine binding results in the internalization and degradation of the receptors, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, which can reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have several biochemical and physiological effects. In addition to its immunomodulatory effects, N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have anti-proliferative effects on cancer cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has also been found to have neuroprotective effects, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the compound's effects on the immune system. However, one limitation of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its potential toxicity. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have dose-dependent toxic effects, and care must be taken when administering the compound to animals or human subjects.
Direcciones Futuras
There are several potential future directions for research on N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One area of research could focus on the compound's potential use in treating cancer. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have anti-proliferative effects on cancer cells, and further research could investigate the mechanisms underlying this effect. Another area of research could focus on the compound's potential use in treating neurodegenerative diseases. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have neuroprotective effects, and further research could investigate its potential use in treating Alzheimer's disease and other neurodegenerative conditions. Finally, future research could investigate the potential use of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in combination with other drugs, such as immunomodulatory agents or chemotherapeutic agents, to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves several steps, including the condensation of 2-amino-2-methyl-1-propanol with 2,3-dihydroxy-4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-furyl methyl ketone and 5-methyl-4H-1,2,4-triazole-3-thiol to form the final product.
Aplicaciones Científicas De Investigación
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the immune system. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to bind to sphingosine-1-phosphate receptors, which are involved in regulating lymphocyte traffic. This binding results in the sequestration of lymphocytes in lymph nodes, preventing their migration to sites of inflammation. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been investigated for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
Propiedades
Nombre del producto |
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine |
|---|---|
Fórmula molecular |
C14H13FN4O |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H13FN4O/c1-9-17-14(19-18-9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17,18,19) |
Clave InChI |
GYXSNXDYZJKQRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276532.png)
![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)



![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)
![2-benzylidene-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276543.png)

![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)


![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)